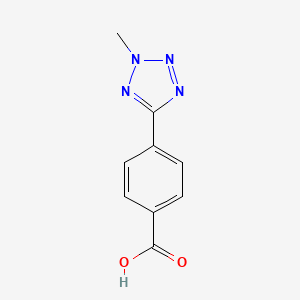

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Description

The exact mass of the compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFGGGQNSDTGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318931 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211942-53-9 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Introduction: Strategic Molecular Design in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a therapeutic candidate are paramount determinants of its ultimate clinical success. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, directly influencing its bioavailability, efficacy, and safety. 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid stands as a molecule of significant interest, embodying a strategic design that leverages the principle of bioisosterism.

The molecule incorporates two key pharmacophoric features: a benzoic acid moiety and an N-methylated tetrazole ring. The tetrazole ring, particularly a 5-substituted tetrazole, is a well-established bioisostere for a carboxylic acid group.[1] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the molecule, potentially overcoming some of the liabilities associated with carboxylic acids in drug candidates. The specific N2-methylation of the tetrazole ring further refines the electronic and steric properties of the heterocycle, distinguishing it from its N1-methylated counterpart and the parent 1H-tetrazole.

This guide provides a comprehensive overview of the key physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering not only an estimation of its core properties based on analogous structures but also detailing the rigorous, validated experimental protocols necessary for their definitive determination. Understanding these properties is a critical step in the rational design and development of drug candidates incorporating this important structural motif.

Molecular Structure and Core Chemical Information

-

IUPAC Name: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

-

Molecular Formula: C₉H₈N₄O₂[2]

-

Molecular Weight: 204.19 g/mol [2]

-

CAS Number: 211942-53-9[2]

Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a multi-step process that requires careful control of regioselectivity during the methylation step. A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

The initial step involves the [3+2] cycloaddition of an azide source with a nitrile. This is a widely used and robust method for the formation of 5-substituted tetrazoles.[3]

-

Reaction: 4-cyanobenzoic acid is reacted with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Mechanism: The acid catalyst activates the nitrile group towards nucleophilic attack by the azide anion. Subsequent intramolecular cyclization and protonation yield the tetrazole ring.[1]

-

Work-up: The reaction mixture is typically cooled and then acidified, leading to the precipitation of the product, 4-(1H-tetrazol-5-yl)benzoic acid, which can be isolated by filtration.[3]

Step 2: Regioselective N-methylation

The alkylation of 5-substituted-1H-tetrazoles can produce a mixture of N1 and N2 isomers. Achieving high regioselectivity for the N2 position is a known challenge in synthetic chemistry.[4][5] Various methods have been developed to influence the site of alkylation, often favoring the N2 isomer under specific conditions.[6][7]

-

Proposed Reaction: The 4-(1H-tetrazol-5-yl)benzoic acid intermediate is reacted with a methylating agent. The choice of methylating agent and reaction conditions is crucial for favoring the formation of the desired N2-methyl isomer.

-

Rationale for Regioselectivity: The regioselectivity of tetrazole alkylation is a complex interplay of steric and electronic factors, as well as the nature of the alkylating agent and reaction mechanism (SN1 vs. SN2).[4][8] Certain methods, such as those employing specific catalysts or reaction conditions, have been shown to preferentially yield the 2,5-disubstituted tetrazole.[7]

-

Purification: Following the methylation reaction, a mixture of N1 and N2 isomers is likely to be formed. Careful purification, typically by chromatography (e.g., column chromatography or preparative HPLC), is essential to isolate the pure 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Physicochemical Properties: Estimation and Experimental Determination

The following sections detail the key physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. Where experimental data is not available, estimations based on structurally related compounds are provided, alongside the gold-standard experimental protocols for their determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid possesses a carboxylic acid group, which is the primary acidic center.

-

Estimated pKa: The pKa of benzoic acid is approximately 4.2.[4] The tetrazole moiety, being a bioisostere of a carboxylic acid, also exhibits acidity, with 5-phenyltetrazole having a predicted pKa of around 4.28. Given that the N-methylated tetrazole is generally less acidic than the parent 1H-tetrazole, the carboxylic acid group will be the dominant acidic site. Therefore, the pKa of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is estimated to be approximately 4.0 - 4.5 .

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

-

Preparation of Analyte Solution: A precise amount of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: The analyte solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development.

-

Estimated Solubility: The presence of both a polar carboxylic acid group and a relatively nonpolar phenyl and methylated tetrazole system suggests that the solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid will be pH-dependent and likely low in acidic to neutral media. The solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Sample Preparation: An excess amount of solid 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: The resulting slurries are filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each pH.

Caption: Workflow for solubility determination by the shake-flask method.

Thermal Properties (Melting Point)

The melting point is a key indicator of the purity of a crystalline solid and provides information about its crystal lattice energy. It is also an important parameter for various pharmaceutical manufacturing processes.

-

Estimated Melting Point: The melting point of 5-phenyltetrazole is approximately 216°C (with decomposition).[9] The addition of the carboxylic acid and methyl groups will alter the crystal packing and intermolecular forces. A reasonable estimate for the melting point of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid would be in the range of 200-230°C , likely with decomposition.

This is a classical and straightforward method for determining the melting range of a solid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2°C per minute) near the melting range.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. The result is reported as a melting range.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed thermal profile than the capillary method.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10°C/min) over a desired temperature range.

-

Data Acquisition: The DSC instrument records the differential heat flow as the sample is heated.

-

Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization, decomposition) events. The melting point is determined as the onset or peak of the melting endotherm. DSC can also provide information on the enthalpy of fusion, which is related to the crystallinity of the material.

Caption: Workflows for melting point determination.

Summary of Physicochemical Properties

| Property | Estimated Value | Method for Determination |

| Molecular Weight | 204.19 g/mol | Mass Spectrometry |

| pKa | ~ 4.0 - 4.5 | Potentiometric Titration |

| Aqueous Solubility | pH-dependent, low in acidic media | Shake-Flask Method |

| Melting Point | ~ 200 - 230 °C (with decomposition) | Capillary Method / DSC |

| 1H NMR Spectrum | Data available | Nuclear Magnetic Resonance Spectroscopy |

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a molecule designed with key principles of medicinal chemistry in mind, particularly the use of the tetrazole moiety as a carboxylic acid bioisostere. Its physicochemical properties, such as pKa, aqueous solubility, and thermal stability, are critical to its potential as a drug candidate. This guide has provided estimations for these properties based on sound chemical principles and data from analogous structures. More importantly, it has outlined the detailed, industry-standard experimental protocols required for their definitive determination. The rigorous application of these methods will provide the crucial data needed to guide further drug discovery and development efforts involving this and related chemical scaffolds.

References

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(42), 20265-20272. [Link][4][5][6]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link][7]

-

ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link][8]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link][4]

-

Chemsrc. (2022, August 22). 5-Phenyl-1H-tetrazole | CAS#:18039-42-4. [Link][9]

-

ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link][1]

-

Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link][10]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scbt.com [scbt.com]

- 3. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid CAS number 211942-53-9

An In-depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS No. 211942-53-9)

Introduction

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, identified by CAS number 211942-53-9, is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] Structurally, it integrates a benzoic acid moiety with a methylated tetrazole ring. This unique combination makes it a valuable building block, or intermediate, in the synthesis of more complex molecules, particularly for drug discovery and development.[3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthetic chemistry. These properties dictate the conditions required for its reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 211942-53-9 | [2] |

| Molecular Formula | C₉H₈N₄O₂ | [2][4] |

| Molecular Weight | 204.19 g/mol | [2] |

| IUPAC Name | 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid | [4] |

| Density | 1.46 g/cm³ | [5] |

| Boiling Point | 439.3ºC at 760 mmHg | [5] |

| Flash Point | 219.5ºC | [5] |

The presence of both a carboxylic acid group and a nitrogen-rich tetrazole ring imparts a degree of polarity to the molecule, influencing its solubility and reactivity. The methyl group on the tetrazole ring stabilizes this specific isomer (N-2 methylation), which is a critical consideration in its synthesis and subsequent use.

Synthesis and Mechanism

The synthesis of tetrazole-containing compounds, particularly aryl tetrazoles, often proceeds from corresponding nitrile precursors. The most common and industrially relevant method involves the [2+3] cycloaddition of an azide source to a nitrile.

General Synthetic Pathway

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid typically begins with 4-cyanobenzoic acid. The key transformation is the conversion of the cyano group into a tetrazole ring, followed by methylation.

Sources

A Technical Guide to the Biological Activity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid Derivatives

Abstract

The tetrazole heterocycle represents a privileged scaffold in modern medicinal chemistry, primarily owing to its unique physicochemical properties that allow it to serve as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This critical feature has led to its incorporation into a multitude of pharmacologically active agents across diverse therapeutic areas, including treatments for hypertension, diabetes, cancer, and infectious diseases.[1][3] This technical guide provides an in-depth exploration of the biological activities associated with derivatives of a specific, promising scaffold: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. We will dissect the mechanistic basis for the observed activities, particularly in the context of cardiovascular disease, present detailed experimental workflows for synthesis and evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.

The Tetrazole Moiety: A Bioisosteric Powerhouse in Drug Design

The strategic replacement of a chemical group with another that retains similar physical and chemical properties—a concept known as bioisosterism—is a cornerstone of rational drug design. The tetrazole ring is arguably one of the most successful bioisosteres for the carboxylic acid functional group.[1]

Causality Behind the Choice: Why replace a carboxyl group? While essential for interacting with many biological targets, the carboxylic acid moiety can present challenges, including rapid metabolism, poor oral bioavailability, and undesirable pKa properties. The 5-substituted tetrazole ring proficiently emulates the key features of a carboxylic acid:

-

Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions with receptor targets.[2]

-

Planarity and Electronic Distribution: Both groups possess a planar, delocalized electron system, enabling them to occupy similar spatial arrangements within a receptor's binding pocket.[1][2]

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the carboxylate.[3]

This substitution often enhances a molecule's pharmacokinetic profile, improving metabolic stability and membrane permeability, thereby transforming a promising lead compound into a viable drug candidate.[1]

Primary Biological Activity: Angiotensin II Receptor Antagonism

The most prominent and well-documented biological activity of benzoic acid derivatives featuring a tetrazole moiety is the antagonism of the Angiotensin II Type 1 (AT₁) receptor. These agents are a critical class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs).

A seminal example in this class, while structurally a biphenyl derivative, provides the foundational blueprint for this activity: Valsartan (2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid).[4][5] The core principle involves the tetrazole-bearing phenyl group mimicking the C-terminal carboxylate of Angiotensin II, enabling it to bind potently to the AT₁ receptor.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary effector peptide of this system, and its binding to the AT₁ receptor on vascular smooth muscle cells triggers a cascade of events leading to vasoconstriction, aldosterone release, and sodium retention—all of which elevate blood pressure.

ARBs, including derivatives of the tetrazolyl-benzoic acid scaffold, act as competitive antagonists at the AT₁ receptor. By occupying the binding site, they prevent Angiotensin II from exerting its hypertensive effects, leading to vasodilation and a reduction in blood pressure.[4][5]

Caption: The RAAS pathway and the site of ARB intervention.

Structure-Activity Relationship (SAR) Insights

Studies on Valsartan and related analogs reveal key structural requirements for potent AT₁ receptor antagonism:

-

Acidic Group: An acidic moiety, typically the tetrazole ring (or a carboxylic acid), is essential for binding. It is believed to interact with a key lysine residue in the AT₁ receptor binding pocket.

-

Biphenyl Scaffold: The biphenyl structure acts as a rigid scaffold to correctly orient the acidic tetrazole and the lipophilic side chain.

-

Lipophilic Side Chain: An alkyl or similar lipophilic group is required to interact with a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

Caption: Core pharmacophore for AT1 receptor antagonists.

Emerging Biological Activities & Future Directions

While antihypertensive activity is the most established role, the versatility of the tetrazole scaffold suggests that derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid could be explored for a range of other therapeutic applications.[1][6]

Antioxidant Potential

Recent studies have demonstrated that ester derivatives of tetrazole-containing compounds, such as Valsartan, possess significant free radical scavenging properties.[4][5] In assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), a stable free radical, these derivatives showed antioxidant potential comparable to or even exceeding that of standard antioxidants like ascorbic acid.[4] This dual-action—antihypertensive and antioxidant—is particularly valuable in treating cardiovascular diseases, where oxidative stress is a key pathological driver.

Antidiabetic Activity

The tetrazole moiety is a key fragment in many experimental antidiabetic agents targeting various mechanisms.[3] These include:

-

Peroxisome Proliferator-Activated Receptor (PPARγ) Agonists: Some tetrazole derivatives act as potent PPARγ agonists, a mechanism shared with the glitazone class of drugs, leading to improved insulin sensitivity.[3]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs enhances insulin secretion by preventing the breakdown of incretin hormones.

-

Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Novel tetrazole-containing n-glycosides have been designed as SGLT2 inhibitors, demonstrating potent hypoglycemic activity in animal models.[2][7]

Antimicrobial and Anticancer Activity

Fusing the tetrazole moiety with other pharmacophores has yielded compounds with substantial inhibitory activity against bacterial, fungal, and cancer cell lines.[1] The mechanisms often involve the inhibition of DNA replication or protein synthesis.[1] This suggests that novel derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid could be synthesized and screened for these activities.

Quantitative Data Summary

The following table summarizes the biological activity of representative tetrazole derivatives from cited literature.

| Compound Class | Target/Assay | Result (IC₅₀ / % Inhibition) | Therapeutic Potential | Reference |

| Valsartan Ester Derivatives | Antihypertensive (in vivo) | Significant blood pressure lowering | Hypertension | [5] |

| Valsartan Ester Derivatives | Antioxidant (DPPH Assay) | High free radical scavenging potential | Oxidative Stress | [4] |

| Valsartan Ester Derivatives | Urease Inhibition | Moderate to good IC₅₀ values | H. pylori infection | [5] |

| 1,5-Diaryl-substituted tetrazoles | COX-2 Inhibition | IC₅₀ = 2.0 µM (lead compound) | Anti-inflammatory | [2] |

| Tetrazole-bearing N-glycosides | SGLT2 Inhibition (in vivo) | 77.0% blood glucose reduction (lead) | Type 2 Diabetes | [2][7] |

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols described herein are self-validating systems. The causality behind experimental choices is to provide a clear and logical path from synthesis to biological validation.

Workflow: From Synthesis to Biological Evaluation

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid via [2+3] Cycloaddition

This protocol describes the foundational step for creating the tetrazole ring from a nitrile precursor, a versatile and widely used method.[6][8]

Rationale: This cycloaddition reaction is an efficient method for forming the high-nitrogen tetrazole heterocycle. Tetrabutylammonium bromide is used as a phase-transfer catalyst to facilitate the reaction between the organic nitrile and the inorganic azide.

Step-by-Step Methodology:

-

Reaction Setup: To a sealable reaction vial, add 4-cyanobenzoic acid (1.0 eq.), sodium azide (1.2 eq.), and tetrabutylammonium bromide (1.2 eq.).[8]

-

Solvent Addition: Add an appropriate solvent, such as N,N-Dimethylformamide (DMF) or water.

-

Heating: Securely cap the vial and heat the reaction mixture to 105-120 °C with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water.

-

Acidify the aqueous solution to pH ~3 using 1 M HCl.[8]

-

If a precipitate forms, collect the solid product by vacuum filtration.

-

If no precipitate forms, perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-(1H-tetrazol-5-yl)benzoic acid.

Protocol 2: In Vitro Antioxidant Screening (DPPH Radical Scavenging Assay)

This protocol provides a rapid and reliable method to assess the antioxidant or radical-scavenging potential of the synthesized derivatives.[4]

Rationale: The DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compounds (and positive control) to the wells to achieve a final desired concentration range.

-

Include a blank well containing only the solvent and DPPH.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance in the presence of the test compound.

-

-

Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid are members of a therapeutically significant class of compounds. Their well-established role as Angiotensin II receptor antagonists for treating hypertension is just the beginning. The inherent properties of the tetrazole moiety as a carboxylic acid bioisostere, combined with emerging evidence of antioxidant, antidiabetic, and antimicrobial activities, position this scaffold as a highly versatile platform for future drug discovery. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel derivatives, unlocking the full therapeutic potential of this remarkable chemical entity.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.

- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC.

- Biologically active compounds and drugs in the tetrazole series - ResearchG

- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem.

- Tetrazolium Compounds: Synthesis and Applic

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar.

- Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.

- 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID - ChemicalBook.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Page loading... [guidechem.com]

- 8. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

A Technical Guide to the Therapeutic Targets of Tetrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Though not found in nature, its unique physicochemical properties have cemented its role as a "privileged" scaffold in drug design[1][2]. This guide provides an in-depth exploration of the therapeutic targets of tetrazole-containing compounds. We will dissect the established mechanisms of action, delve into emerging therapeutic landscapes, and provide robust, field-proven experimental protocols for target identification and validation. The narrative is structured to deliver not just information, but a causal understanding of why tetrazoles are selected and how their targets are prosecuted, ensuring a blend of technical accuracy and practical insight for the drug development professional.

The Tetrazole Moiety: A Bioisostere of Unparalleled Versatility

The enduring success of the tetrazole ring in drug discovery is primarily attributed to its function as a superior bioisosteric replacement for the carboxylic acid group.[3] Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological effects.[4] The tetrazole ring mimics the acidity and planar nature of a carboxylic acid, allowing it to form crucial ionic and hydrogen bond interactions with biological targets.[5]

However, it offers several distinct advantages that often translate to a superior pharmacological profile:

-

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid metabolic breakdown in the liver.[6] The tetrazole ring is significantly more resistant to such metabolic transformations, leading to a longer drug half-life and improved efficacy.[5][6]

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption of a drug candidate.[7][5]

-

Comparable Acidity: With a pKa typically in the range of 4.5-5.0, 1H-tetrazoles exist in their ionized form at physiological pH, perfectly mimicking the charge state of carboxylic acids required for receptor binding.[8][9]

These properties are not merely theoretical; they have been leveraged to create blockbuster drugs and a plethora of investigational compounds across a wide spectrum of diseases.[6][10]

Comparative Physicochemical Properties

| Property | Carboxylic Acid Group (-COOH) | 1H-Tetrazole Ring | Advantage of Tetrazole |

| pKa | ~4.0 - 5.0 | ~4.5 - 5.1 | Comparable acidity ensures similar ionic interactions with targets.[5][8] |

| Metabolic Fate | Susceptible to glucuronidation, potentially forming reactive metabolites.[5] | More resistant to metabolic degradation; N-glucuronides are stable.[5][6] | Improved metabolic stability and longer half-life. |

| Lipophilicity (Anion) | Lower | Higher (up to 10-fold) | Enhanced membrane permeability and oral bioavailability.[5] |

| Geometry | Planar | Planar | Mimics the spatial requirements of the carboxylate group for binding. |

Established Therapeutic Targets: Pillars of Tetrazole Pharmacology

The versatility of the tetrazole scaffold is evident in the diverse range of therapeutic targets it has successfully engaged. At least 22 FDA-approved drugs incorporate this moiety, demonstrating varied mechanisms of action.[1]

Angiotensin II Type 1 (AT₁) Receptor: The "Sartan" Story

The most prominent success story for tetrazole-based drugs is the class of Angiotensin II Receptor Blockers (ARBs), or "sartans," used to treat hypertension.[4][10] These drugs, including Losartan and Valsartan, are cornerstones of cardiovascular medicine.[4][6]

-

Mechanism of Action: ARBs selectively block the AT₁ receptor, preventing the potent vasoconstrictor Angiotensin II from binding. This action inhibits the downstream signaling cascade that leads to increased blood pressure. The tetrazole moiety is critical for the high-affinity binding to the AT₁ receptor.[4][5]

Caption: The Renin-Angiotensin System and the site of action for ARBs.

Enzymes: A Broad Spectrum of Inhibition

Tetrazole derivatives have proven to be effective inhibitors of a wide array of enzymes implicated in various diseases.

-

Carbonic Anhydrases: Recently, the tetrazole group has been identified as a novel zinc-binding warhead for inhibiting carbonic anhydrases, metalloenzymes involved in various physiological processes.[11][12] This opens new avenues for developing inhibitors beyond the classic sulfonamides.[11]

-

Cyclooxygenase-2 (COX-2): In the realm of anti-inflammatory drugs, tetrazole-containing compounds have been designed as selective COX-2 inhibitors.[13] By incorporating the tetrazole ring as a bioisostere of the carboxylic acid found in traditional NSAIDs, researchers aim to reduce the gastrointestinal side effects associated with COX-1 inhibition.[13]

-

β-Lactamases: In the fight against antibiotic resistance, tetrazole derivatives are being explored as inhibitors of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.[14]

-

Dipeptidyl Peptidase-4 (DPP-4): Tetrazole-containing compounds are investigated as inhibitors of DPP-4 for the treatment of type 2 diabetes.[15] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which help regulate blood sugar levels.

Emerging Therapeutic Landscapes for Tetrazole Compounds

Research into tetrazole chemistry is continuously unveiling new therapeutic possibilities, pushing the boundaries of their application.

Anticancer Agents

The tetrazole scaffold is increasingly recognized for its potential in oncology.[16][17] Tetrazole derivatives have been designed to target various hallmarks of cancer by:

-

Inhibiting key enzymes involved in cancer cell proliferation.[3]

-

Disrupting DNA replication and protein synthesis in tumor cells.[8][9]

-

Inducing oxidative stress selectively in cancer cells.[8][18]

-

Serving as ligands in metal-based coordination compounds with antineoplastic properties.[16][17]

Neurodegenerative Diseases

The complexity of neurodegenerative disorders like Alzheimer's disease necessitates multi-target therapeutic strategies.[19] Tetrazole derivatives are emerging as promising candidates due to their ability to modulate multiple pathways.[20][21] Key targets include:

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy to manage the symptoms of Alzheimer's.[22] Several tetrazole derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[23][24]

-

β-secretase (BACE-1): Inhibiting BACE-1 is a disease-modifying approach aimed at reducing the production of amyloid-β peptides, a hallmark of Alzheimer's.[24]

-

Other Kinases and Receptors: Tetrazoles are also being investigated for their ability to inhibit enzymes like GSK-3β and modulate receptors like NMDA, which are implicated in neurodegeneration.[20]

Metabolic Diseases

Beyond DPP-4, tetrazoles are being evaluated against a host of targets relevant to type 2 diabetes and metabolic syndrome.[15] These include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Agonists for these nuclear receptors are crucial in regulating glucose and lipid metabolism.

-

Protein Tyrosine Phosphatase 1B (PTP1B): An important negative regulator of insulin signaling.

-

Aldose Reductase (AR): Inhibition can prevent diabetic complications.

-

Fructose-1,6-bisphosphatase (FBPase): A key enzyme in gluconeogenesis.[15]

Experimental Workflows: From Hit Identification to Target Validation

The journey of a tetrazole compound from a library to a clinical candidate involves rigorous experimental validation. As a Senior Application Scientist, I emphasize a multi-pronged, self-validating approach to build confidence in a drug-target interaction.

Target Identification and Initial Hit Validation

Caption: A robust workflow for hit validation and target confirmation.

Detailed Experimental Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the potency of a tetrazole compound against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a tetrazole compound.

Materials:

-

Target enzyme (purified)

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH, ionic strength, and cofactors)

-

Tetrazole test compound (dissolved in DMSO, serial dilutions prepared)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Negative control (DMSO vehicle)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

-

384-well microplates

Procedure:

-

Prepare Reagents: Dilute enzyme and substrate to their final working concentrations in assay buffer. Prepare a serial dilution series of the tetrazole compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Assay Setup:

-

Add 2 µL of the compound dilution (or DMSO for controls) to the wells of the microplate.

-

Add 20 µL of the enzyme solution to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction: Add 20 µL of the substrate solution to each well to start the enzymatic reaction.

-

Read Plate: Immediately begin kinetic reading of the plate in the microplate reader at the appropriate wavelength for a set duration (e.g., 10-20 minutes). The signal change (e.g., absorbance, fluorescence) corresponds to product formation.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the positive control as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Trustworthiness Check: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening (a Z' > 0.5 is considered excellent).

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

This biophysical technique provides label-free, real-time data on binding kinetics and affinity, serving as an essential orthogonal validation method.[25]

Objective: To confirm direct binding of the tetrazole compound to the target protein and determine the association (kₐ), dissociation (kₔ), and equilibrium dissociation (K₋) constants.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Target protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Tetrazole compound series (in running buffer with matched DMSO concentration)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using an injection of EDC/NHS mixture.

-

Inject the target protein over the activated surface. The protein will covalently couple to the chip via its primary amines.

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

Inject a series of concentrations of the tetrazole compound over both the target and reference flow cells.

-

Monitor the change in response units (RU) over time. The association phase occurs during injection, and the dissociation phase occurs when the buffer flows over the chip after the injection ends.

-

Between each compound injection, regenerate the chip surface with a specific buffer (e.g., low pH glycine) to remove all bound compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

-

Globally fit the resulting sensorgrams (RU vs. time) from the different compound concentrations to a binding model (e.g., 1:1 Langmuir binding).

-

This fitting process will yield the kinetic constants (kₐ and kₔ). The affinity constant (K₋) is calculated as kₔ/kₐ.

-

Expertise Insight: SPR is invaluable because it confirms a direct physical interaction, ruling out artifacts from biochemical assays like assay interference. It provides rich kinetic data that can help differentiate between compounds with similar potencies (IC₅₀) but different binding mechanisms.

Conclusion and Future Perspectives

The tetrazole ring is a testament to the power of rational drug design. Its ability to act as a metabolically stable and highly effective bioisostere for the carboxylic acid group has secured its place in the medicinal chemist's toolbox.[7][6] From the well-trodden ground of cardiovascular disease to the challenging frontiers of oncology and neurodegeneration, tetrazole-containing compounds continue to demonstrate remarkable therapeutic potential.[6][16][20]

The future of tetrazole research will likely focus on their application in multi-target drug discovery and in tackling complex diseases where modulating multiple pathways is necessary for efficacy.[19] As our understanding of disease biology deepens, the unique electronic and structural properties of the tetrazole ring will undoubtedly be harnessed to design the next generation of innovative therapeutics. The robust validation workflows outlined in this guide provide a reliable framework for researchers to confidently identify and prosecute these novel therapeutic targets.

References

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

-

Frontiers. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

-

PubMed. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

-

Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

-

ACS Publications. (n.d.). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. [Link]

-

ResearchGate. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

-

PubMed. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. [Link]

-

IntechOpen. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. [Link]

-

springerprofessional.de. (n.d.). Pharmacological Significance of Triazoles and Tetrazoles in Neurodegenerative Disease: An Overview. [Link]

-

Bentham Science Publisher. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

-

National Center for Biotechnology Information. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]

-

Taylor & Francis Online. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]

-

ResearchGate. (2023). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Antimicrobial and β-Lactamase Enzyme Inhibition Activity of Some New Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

VinIf. (2022). Design, synthesis and evaluation of bio-activities of new multifunctional tetrazole derivatives for treatment of Alzheimer's disease. [Link]

-

ResearchGate. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

VNU Journal of Science. (2024). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. [Link]

-

National Center for Biotechnology Information. (2025). Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. [Link]

-

National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods. [Link]

-

ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]

-

MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

-

PubMed. (2024). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. [Link]

-

Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

-

Bentham Science Publishers. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

-

ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

-

ResearchGate. (2012). How to experimentally validate drug-target interactions?. [Link]

-

ResearchGate. (2024). Drugs in the Tetrazole Series. [Link]

-

Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

-

MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

-

ResearchGate. (2019). Tetrazoles for biomedicine. [Link]

-

National Center for Biotechnology Information. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial and β-Lactamase Enzyme Inhibition Activity of Some New Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 15. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. VINIF.2022.DA00061 - Design, synthesis and evaluation of bio-activities of new multifunctional tetrazole derivatives for treatment of Alzheimer's disease - VinIf [vinif.org]

- 20. Pharmacological Significance of Triazoles and Tetrazoles in Neurodegenerative Disease: An Overview | springerprofessional.de [springerprofessional.de]

- 21. Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 24. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Strategic Deployment of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a strategic fragment in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale, practical applications, and experimental considerations for leveraging this valuable chemical entity. We will explore its role as a carboxylic acid bioisostere, its synthesis and physicochemical properties, and its application in fragment-based screening campaigns.

The Tetrazole Moiety: A Privileged Bioisostere in Medicinal Chemistry

The successful journey of a drug candidate is intricately linked to its physicochemical and pharmacokinetic properties. A common challenge in drug design is the presence of a carboxylic acid group. While often crucial for target engagement, its acidic nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a powerful strategy to mitigate these issues.[3]

The 5-substituted-1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid moiety.[4] This is due to several key advantages:

-

Comparable Acidity: The tetrazole ring exhibits a pKa in the range of 4.5-4.9, closely mimicking that of a carboxylic acid (pKa ≈ 4.2-4.5). This allows it to maintain similar ionic interactions with biological targets.

-

Enhanced Lipophilicity: By replacing the carboxylic acid with a tetrazole, the overall lipophilicity of the molecule is generally increased. This can lead to improved cell permeability and oral bioavailability.

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids, leading to a longer half-life in vivo.[3]

-

Favorable Spatial Arrangement: The tetrazole ring presents its acidic proton at a different vector compared to a carboxylic acid, which can sometimes lead to more optimal interactions within a binding pocket.

The subject of this guide, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, incorporates this privileged tetrazole scaffold. The additional benzoic acid moiety provides a versatile handle for further chemical elaboration, making it an ideal fragment for screening and subsequent optimization. The methylation of the tetrazole ring, specifically at the N2 position, is a critical feature that influences its properties and will be discussed in detail.

Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Molecular Weight | 204.19 g/mol | Adheres to the "Rule of Three" for fragment-based discovery (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently. |

| Predicted XlogP | 1.3 | Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5] |

| pKa (Tetrazole) | ~4.5 - 4.9 (estimated) | The N-H acidity is comparable to a carboxylic acid, allowing it to act as a hydrogen bond donor or participate in ionic interactions. |

| pKa (Benzoic Acid) | ~4.2 (estimated) | The carboxylic acid group provides a secondary acidic site and a point for chemical modification. |

| Aqueous Solubility | Moderate (estimated) | The presence of two acidic protons and the tetrazole ring suggests reasonable aqueous solubility, which is crucial for biophysical screening assays.[6] |

It is important to note that while the tetrazole moiety increases lipophilicity compared to a carboxylic acid, it does not always guarantee higher permeability. The increased number of nitrogen atoms can lead to a higher desolvation penalty, which can counteract the benefits of increased lipophilicity.[1][2] Experimental validation of these properties is a critical first step in any screening campaign.

Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The synthesis of the title compound is a multi-step process that requires careful control of regioselectivity during the methylation step. A general and reliable synthetic pathway is outlined below.

Step 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

The first step involves the [3+2] cycloaddition of an azide source with a nitrile. A well-established and safe method utilizes sodium azide and a zinc catalyst in an aqueous medium.[7]

Protocol:

-

To a solution of 4-cyanobenzoic acid (1 equivalent) in water, add sodium azide (1.2 equivalents) and zinc bromide (1 equivalent).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

-

The product, 4-(1H-tetrazol-5-yl)benzoic acid, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis of the 1H-tetrazole precursor.

Step 2: Regioselective N-methylation

The methylation of 5-substituted-1H-tetrazoles can result in a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2 isomer is crucial. Several methods have been reported for the regioselective N-alkylation of tetrazoles.[8][9][10] An environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[11]

Protocol:

-

Suspend 4-(1H-tetrazol-5-yl)benzoic acid (1 equivalent) and DABCO (0.1-0.2 equivalents) in dimethyl carbonate.

-

Heat the mixture to a temperature of 120-140 °C in a sealed vessel.

-

Monitor the reaction for the formation of the desired product and the disappearance of the starting material.

-

After completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Caption: Regioselective N2-methylation of the tetrazole ring.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful approach for the identification of novel lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target.[12][13] These initial "hits" typically have weak binding affinities but serve as excellent starting points for optimization into potent drug candidates.

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is an exemplary fragment due to its adherence to the "Rule of Three" and its inherent chemical functionality.

Fragment Library Design and Screening

This fragment can be included in a general-purpose fragment library or a more focused library targeting proteins with known or suspected carboxylic acid binding sites. Commercial fragment libraries are available from various suppliers and can be screened to identify hits.[12][13][14][15]

A typical FBDD workflow involving a fragment like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is depicted below.

Caption: A generalized workflow for fragment-based drug discovery.

Experimental Protocols for Hit Identification and Validation

Several biophysical techniques are employed to detect the weak interactions between fragments and their target proteins.

NMR is a powerful tool for fragment screening. Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used to identify binders from a mixture of compounds. Protein-observed NMR, such as 2D ¹H-¹⁵N HSQC, can be used to map the binding site of the fragment on the protein surface.

Protocol for STD-NMR Screening:

-

Prepare a stock solution of the fragment (or a mixture of fragments) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Prepare a sample of the target protein (typically 10-50 µM) in the same deuterated buffer.

-

Acquire a reference ¹H NMR spectrum of the fragment(s) in the absence of the protein.

-

Add the protein to the fragment solution and acquire an STD-NMR spectrum. This involves selective saturation of the protein resonances followed by a delay to allow for saturation transfer to any bound ligands.

-

A difference spectrum is generated by subtracting the off-resonance spectrum from the on-resonance spectrum. Signals present in the difference spectrum correspond to fragments that bind to the protein.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

Protocol for SPR Screening:

-

Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).

-

Prepare a series of dilutions of the fragment in a running buffer.

-

Inject the fragment solutions over the sensor surface and monitor the change in the response units (RU).

-

A concentration-dependent increase in RU indicates binding.

-

The binding affinity (KD) can be determined by analyzing the steady-state or kinetic binding data.

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Protocol for ITC Validation:

-

Place the target protein (typically 10-50 µM) in the sample cell of the calorimeter.

-

Load a concentrated solution of the fragment (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform a series of small injections of the fragment into the protein solution.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is identified and validated, the next phase is to optimize it into a more potent lead compound. This is typically achieved through two main strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein. The benzoic acid moiety of the title fragment is an ideal point for such modifications.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.

Structure-activity relationship (SAR) studies are crucial during this phase to guide the chemical modifications.[16][17][18][19] For example, in the development of G protein-coupled receptor-35 (GPR35) agonists, the introduction of a tetrazole group was found to significantly increase the potency of the compounds.[16][17] Further modifications to the molecule, guided by SAR, led to the identification of highly potent agonists.

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid represents a highly valuable and strategically designed fragment for modern drug discovery. Its properties as a carboxylic acid bioisostere, coupled with its adherence to the principles of fragment-based drug design, make it a powerful tool for identifying novel starting points for drug development programs. A thorough understanding of its synthesis, physicochemical properties, and the appropriate biophysical screening techniques is essential for its successful application. This guide provides the foundational knowledge and practical considerations for researchers to effectively utilize this and similar tetrazole-containing fragments in their quest for new therapeutics.

References

-

Saikia, R. A., & Dutta, A. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10183–10192. [Link]

-

Zhang, Y., et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 422–427. [Link]

-

PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photo-induced coupling reactions of tetrazoles with carboxylic acids in aqueous solution: application in protein labelling. Retrieved from [Link]

-

Saikia, R. A., & Dutta, A. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10183–10192. [Link]

-

ResearchGate. (n.d.). Tetrazole synthesis from nitriles. Retrieved from [Link]

-

Zhang, Y., et al. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 422–427. [Link]

-

ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive analysis of commercial fragment libraries. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Comprehensive analysis of commercial fragment libraries. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

-

ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]

-

Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[({3-[2-(4-Methoxybenzyl)-2h-Tetrazol-5-Yl]phenyl}carbonyl)amino]methyl}benzoic Acid. Retrieved from [Link]

-

The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Retrieved from [Link]

-

SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

-

Wiley Online Library. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

PubChem. (n.d.). 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

-

PubMed. (n.d.). N-methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinaemia. Retrieved from [Link]

-

PubMed. (n.d.). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Retrieved from [Link]

Sources

- 1. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid (C9H8N4O2) [pubchemlite.lcsb.uni.lu]

- 6. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive analysis of commercial fragment libraries - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Prestwick Drug-Fragment Library - Prestwick Chemical Libraries [prestwickchemical.com]

- 15. Fragment Libraries - Enamine [enamine.net]

- 16. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iomcworld.com [iomcworld.com]